molecular formula C11H14N2O B117592 1-(2-Ethoxyethyl)benzimidazole CAS No. 143656-17-1

1-(2-Ethoxyethyl)benzimidazole

Cat. No. B117592
M. Wt: 190.24 g/mol
InChI Key: JBJUUEWWQLMAJH-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It is a white solid that has a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism Of Action

The mechanism of action of 1-(2-Ethoxyethyl)benzimidazole is not fully understood. However, it has been suggested that it exerts its biological activities by inhibiting certain enzymes, such as topoisomerase II and cyclooxygenase-2. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Biochemical And Physiological Effects

1-(2-Ethoxyethyl)benzimidazole has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis. It also inhibits the expression of certain genes involved in tumor growth and metastasis. In inflammation, it reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In viral infections, it inhibits the replication of the virus by interfering with the viral life cycle.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(2-Ethoxyethyl)benzimidazole in lab experiments is its broad range of biological activities. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities, which makes it a versatile compound for studying various biological processes. Another advantage is its relatively simple synthesis process, which makes it easy to obtain in large quantities. However, one limitation of using 1-(2-Ethoxyethyl)benzimidazole is its potential toxicity, which may limit its use in certain experiments. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for the study of 1-(2-Ethoxyethyl)benzimidazole. One direction is to further investigate its potential use as an anticancer drug. It has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another direction is to explore its potential use in treating viral infections, such as COVID-19. It has been shown to inhibit the replication of certain viruses, and further studies are needed to determine its effectiveness against other viruses. Additionally, its potential use as a corrosion inhibitor in material science should be further explored.

Synthesis Methods

The synthesis of 1-(2-Ethoxyethyl)benzimidazole involves the reaction between 2-aminobenzimidazole and ethylene oxide. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization. The yield of the synthesis process is typically around 70-80%.

Scientific Research Applications

1-(2-Ethoxyethyl)benzimidazole has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been investigated for its potential use as an anticancer drug. In agriculture, it has been studied for its ability to control plant diseases caused by fungi and bacteria. In material science, it has been explored for its potential use as a corrosion inhibitor.

properties

CAS RN

143656-17-1

Product Name

1-(2-Ethoxyethyl)benzimidazole

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(2-ethoxyethyl)benzimidazole

InChI

InChI=1S/C11H14N2O/c1-2-14-8-7-13-9-12-10-5-3-4-6-11(10)13/h3-6,9H,2,7-8H2,1H3

InChI Key

JBJUUEWWQLMAJH-UHFFFAOYSA-N

SMILES

CCOCCN1C=NC2=CC=CC=C21

Canonical SMILES

CCOCCN1C=NC2=CC=CC=C21

synonyms

1H-Benzimidazole,1-(2-ethoxyethyl)-(9CI)

Origin of Product

United States

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